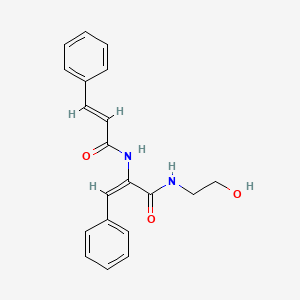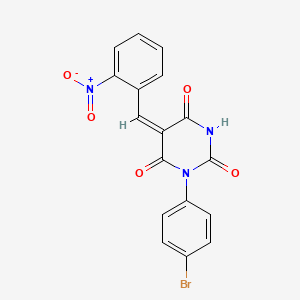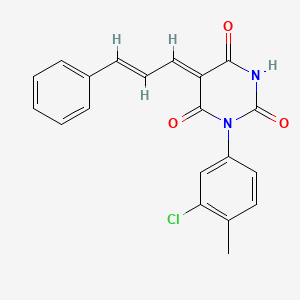
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide, also known as CAPE, is a natural compound found in propolis, which is a resinous substance produced by bees. CAPE has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. In
Mechanism of Action
The mechanism of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide is complex and involves multiple pathways. It has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2, inducible nitric oxide synthase, and nuclear factor-kappa B. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide interacts with cell membrane receptors, such as the adenosine A2A receptor and the transient receptor potential vanilloid 1 receptor, to exert its effects.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to affect various biochemical and physiological processes. It can reduce the levels of reactive oxygen species and lipid peroxidation products, which can damage cells and tissues. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also inhibits the activity of matrix metalloproteinases, which are involved in tissue remodeling and inflammation. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has some limitations as well. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can interact with other compounds and proteins in complex biological systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide. One area of research is the development of novel synthetic methods for 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide and its analogs, which can improve its pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide in various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Furthermore, the mechanisms of action of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide need to be thoroughly evaluated to ensure its potential clinical applications.
Synthesis Methods
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be synthesized from cinnamic acid and N-(2-hydroxyethyl)-3-phenylacrylamide through a condensation reaction. The reaction is catalyzed by a base, such as potassium carbonate, and is carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Scientific Research Applications
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide also has antioxidant properties, which can protect cells from oxidative stress and prevent cell damage. In addition, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, 2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-14-13-21-20(25)18(15-17-9-5-2-6-10-17)22-19(24)12-11-16-7-3-1-4-8-16/h1-12,15,23H,13-14H2,(H,21,25)(H,22,24)/b12-11+,18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIUVZJNNASTOB-OBMWWMMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(2-hydroxyethyl)-3-phenylacrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(5-bromo-2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4880965.png)
![(1-methyl-3-phenylpropyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4880977.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880978.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-2,4-dimethoxybenzohydrazide](/img/structure/B4880979.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4880985.png)
![N-(3,4-dimethylphenyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B4880992.png)
![butyl 4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B4881005.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5-bromo-1H-benzimidazole](/img/structure/B4881010.png)
![8-methyl-N-(4-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4881021.png)

![3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4881027.png)
![1-ethoxy-2-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4881032.png)